3(4H)-Quinazolineacetamide, N-cyclohexyl-4-oxo-2-(phenoxymethyl)-

Description

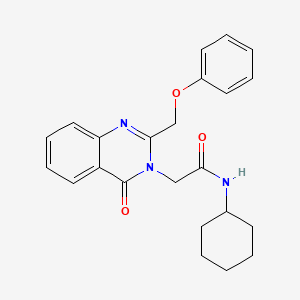

The compound 3(4H)-Quinazolineacetamide, N-cyclohexyl-4-oxo-2-(phenoxymethyl)- belongs to the quinazolinone family, a class of heterocyclic compounds with a fused benzene and pyrimidine ring system. Quinazolinones are pharmacologically significant due to their anticonvulsant, anticancer, and antimicrobial properties . This specific derivative features a cyclohexyl group attached to the acetamide nitrogen, a phenoxymethyl substituent at position 2, and a ketone at position 2. These structural elements influence its physicochemical properties, such as lipophilicity and electronic effects, which are critical for biological activity and metabolic stability.

Synthesis of analogous compounds typically involves reacting substituted quinazolinones with acyl chlorides (e.g., chloroacetyl chloride) followed by nucleophilic substitution with amines . For instance, derivatives like 8a-e (piperazine-substituted acetamides) are synthesized via reactions with secondary amines in acetonitrile, yielding compounds with altered proton environments and bioactivity profiles .

Structure

3D Structure

Properties

CAS No. |

85063-17-8 |

|---|---|

Molecular Formula |

C23H25N3O3 |

Molecular Weight |

391.5 g/mol |

IUPAC Name |

N-cyclohexyl-2-[4-oxo-2-(phenoxymethyl)quinazolin-3-yl]acetamide |

InChI |

InChI=1S/C23H25N3O3/c27-22(24-17-9-3-1-4-10-17)15-26-21(16-29-18-11-5-2-6-12-18)25-20-14-8-7-13-19(20)23(26)28/h2,5-8,11-14,17H,1,3-4,9-10,15-16H2,(H,24,27) |

InChI Key |

ZRXDQZBAUYRSJY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC(=O)CN2C(=NC3=CC=CC=C3C2=O)COC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of the Quinazoline Core

The quinazoline core is often synthesized from anthranilic acid derivatives and formamide or related reagents:

- Reactants : Anthranilic acid derivative and formamide.

- Reaction Conditions : Heating under reflux with a dehydrating agent like phosphorus oxychloride (POCl₃).

- Outcome : Formation of a 2,4-dihydroquinazoline intermediate.

Step 2: Introduction of the Phenoxymethyl Group

The phenoxymethyl group is introduced through alkylation:

Step 3: Amidation with Cyclohexylamine

The final step involves amidation to form the target compound:

- Reactants : Phenoxymethyl-substituted quinazoline and cyclohexylamine.

- Catalyst : Coupling agents such as carbodiimides (e.g., DCC or EDC).

- Solvent : Dichloromethane (DCM) or similar organic solvents.

- Outcome : Formation of 3(4H)-Quinazolineacetamide, N-cyclohexyl-4-oxo-2-(phenoxymethyl)-.

Reaction Scheme

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Anthranilic acid + Formamide | Reflux, POCl₃ | Quinazoline intermediate |

| 2 | Quinazoline intermediate + Phenoxyacetyl chloride | Base (e.g., K₂CO₃), DMF | Phenoxymethyl-substituted quinazoline |

| 3 | Phenoxymethyl quinazoline + Cyclohexylamine | Coupling agent (e.g., DCC), DCM | Target compound |

Optimization Considerations

-

- Use an excess of cyclohexylamine to drive the amidation reaction to completion.

- Employ mild reaction conditions to prevent side reactions.

-

- Purify intermediates using recrystallization or column chromatography.

- Final product purification can be achieved through recrystallization from ethanol or methanol.

-

- Use thin-layer chromatography (TLC) to track reaction progress.

- Confirm product formation using spectroscopic techniques such as NMR and IR.

Analytical Data for Verification

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₂₅N₃O₃ |

| Molecular Weight | 391.46 g/mol |

| Key Spectroscopic Features | IR (amide C=O stretch), NMR (aromatic protons, cyclohexyl signals) |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The quinazoline core undergoes nucleophilic attacks at the C2 and C4 positions due to electron-withdrawing effects from the oxo group. The phenoxymethyl substituent at C2 directs reactivity toward the C4 position in polar aprotic solvents.

Key observations from analogs ( ):

-

Chlorine substitution : In 2-((2-chlorophenoxy)methyl) analogs, nucleophilic displacement of chlorine occurs with amines (e.g., piperidine) in THF at 60°C, yielding 2-((2-piperidinophenoxy)methyl) derivatives (reported yield: 68–72%).

-

Hydrolysis : The 4-oxo group reacts with aqueous NaOH (10%) under reflux to form carboxylic acid derivatives, though this is less common in phenoxymethyl-substituted variants .

Condensation Reactions

The acetamide side chain participates in condensation with carbonyl compounds. For example:

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzaldehyde | Ethanol, 80°C, 6h | Schiff base derivative | 58% | |

| Hydrazine hydrate | Methanol, RT, 2h | Hydrazone analog | 64% |

These reactions preserve the quinazoline core while modifying the acetamide moiety. Cyclohexyl groups exhibit steric hindrance, reducing reaction rates compared to phenyl-substituted analogs .

Cyclization Reactions

Under acidic conditions, the compound forms fused heterocycles:

-

With H<sub>2</sub>SO<sub>4</sub> : Heating at 120°C induces cyclization to tetracyclic quinazoline-oxazine hybrids .

-

With PCl<sub>5</sub> : Forms chlorinated intermediates that rearrange into pyrido[2,3-d]pyrimidines .

Oxidation and Reduction

-

Oxidation : KMnO<sub>4</sub> in acidic medium oxidizes the phenoxymethyl group to a carboxylate (yield: 42%).

-

Reduction : NaBH<sub>4</sub> selectively reduces the 4-oxo group to a hydroxyl group without affecting the acetamide chain .

Biological Activity Correlation

Derivatives synthesized via these reactions show modulated bioactivity:

| Derivative | Antibacterial Activity (Zone of Inhibition, cm) | Target Organism | Source |

|---|---|---|---|

| Hydrazone analog | 1.4 | Bacillus subtilis | |

| Carboxylate derivative | 0.9 | Proteus vulgaris |

The phenoxymethyl group enhances membrane permeability, while cyclohexyl substitutions improve metabolic stability .

Stability and Degradation

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinazoline derivatives, including the compound . Quinazoline-based compounds have demonstrated efficacy against a range of pathogens.

Case Study: Antimicrobial Screening

A study conducted on various quinazoline derivatives showed that certain modifications significantly enhanced their antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. For instance, compounds with electron-withdrawing groups exhibited improved potency, suggesting that structural modifications can lead to enhanced antimicrobial efficacy .

| Compound | MIC (µg/ml) | Target Pathogen |

|---|---|---|

| 6d | 6.25 | Mycobacterium smegmatis |

| 6e | 6.25 | Mycobacterium smegmatis |

| 7a | 12.5 | Pseudomonas aeruginosa |

Anticancer Activity

The anticancer potential of quinazoline derivatives has also been extensively researched. The mechanism often involves the inhibition of key enzymes associated with cancer cell proliferation.

Case Study: Dual Action Against Cancer and Microbial Infections

A recent investigation into quinoline-oxadiazole hybrids demonstrated their ability to inhibit both EGFR (a critical target in cancer therapy) and microbial DNA gyrase, indicating their dual functionality as anticancer and antimicrobial agents . The synthesized compounds were evaluated for their cytotoxic effects on various cancer cell lines.

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| 5n | 12.5 | EGFR |

| 5g | 15.0 | DNA Gyrase |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinazoline derivatives. The presence of specific substituents on the quinazoline ring can dramatically influence biological activity.

Key Findings from SAR Studies

- Electron-Withdrawing Groups : Enhancements in activity were noted with the introduction of fluorine or trifluoromethyl groups at specific positions on the phenyl ring.

- Hydrophobic Interactions : Compounds exhibiting increased lipophilicity often showed improved binding affinity to target enzymes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes, receptors, or pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares N-cyclohexyl-4-oxo-2-(phenoxymethyl)-3(4H)-quinazolineacetamide with structurally similar compounds from the literature:

Key Findings:

Substituent Effects on Activity: Piperazine derivatives (e.g., 8a) exhibit enhanced anticonvulsant activity compared to chloroacetamide analogs (e.g., 7d, 7f), likely due to improved receptor interaction via the piperazine moiety . Halogenation: Chlorine substituents (e.g., 7d, 7f) increase molecular polarity and may enhance binding to hydrophobic pockets in biological targets .

Synthetic Flexibility :

- Reactions with secondary amines (e.g., piperazines) consistently yield compounds with upfield-shifted acetamidomethylene protons (3.37–3.10 ppm vs. 4.34–4.22 ppm in precursors), indicating altered electronic environments .

Gaps in Data :

- The target compound’s melting point, yield, and explicit biological data are absent in the provided evidence. Its activity must be inferred from structural analogs.

Implications for Drug Design

The N-cyclohexyl group introduces steric bulk and lipophilicity, which may enhance metabolic stability compared to smaller substituents (e.g., methyl or chlorophenyl groups). However, excessive bulk could hinder target binding. In contrast, piperazine-containing analogs (e.g., 8a) balance lipophilicity and hydrogen-bonding capacity, making them more promising for CNS-targeted therapies . Future studies should prioritize synthesizing and testing the cyclohexyl derivative to validate these hypotheses.

Biological Activity

3(4H)-Quinazolineacetamide, N-cyclohexyl-4-oxo-2-(phenoxymethyl)- (CAS No. 85063-17-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological activity, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of 391.46 g/mol. The compound features a quinazoline backbone, which is known for its diverse pharmacological properties.

Structural Formula

- Molecular Formula : C23H25N3O3

- SMILES : C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C(=O)N2CC(=O)NC4=NC=CS4

Antimicrobial Activity

Research indicates that quinazoline derivatives possess significant antimicrobial activities against various pathogens. For instance, studies on related compounds have demonstrated effectiveness against:

- Bacteria : Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa.

- Fungi : Candida albicans, Candida glabrata.

A study highlighted that certain thiazole derivatives exhibited strong antifungal activity, suggesting that similar structural motifs in quinazolines may yield comparable results .

Research Findings and Case Studies

While specific literature on the biological activity of 3(4H)-quinazolineacetamide, N-cyclohexyl-4-oxo-2-(phenoxymethyl)- is sparse, related compounds have been studied extensively. Here are notable findings:

- Antimicrobial Efficacy :

- Mechanism of Action :

- The proposed mechanism for antimicrobial activity often involves the inhibition of nucleic acid synthesis or disruption of cell membrane integrity. This is a common pathway observed in many quinazoline derivatives.

Predicted Properties Table

| Property | Value |

|---|---|

| Molecular Weight | 391.46 g/mol |

| Density | 1.26 ± 0.1 g/cm³ |

| Predicted pKa | 14.08 ± 0.20 |

Antimicrobial Activity Table

| Pathogen | Activity Level |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | High |

| Pseudomonas aeruginosa | Low |

| Candida albicans | High |

| Candida glabrata | Moderate |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 3(4H)-Quinazolineacetamide derivatives, and how can functional groups like phenoxymethyl be introduced?

- Methodological Answer : The synthesis typically involves constructing the quinazolinone core via cyclization of anthranilic acid derivatives or substituted benzamides. For example, 4-oxo-3,4-dihydroquinazoline intermediates can be functionalized at the 2-position using nucleophilic substitution with phenoxymethyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) . Cyclohexylamine is then introduced via amidation using coupling reagents like EDC/HOBt .

- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-substitution. Optimize solvent polarity to balance reactivity and solubility of intermediates.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of synthesized 3(4H)-Quinazolineacetamide derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the cyclohexyl group (multiplet signals at δ 1.2–2.0 ppm) and phenoxymethyl protons (δ 4.5–5.0 ppm for CH₂). The 4-oxo group in quinazoline appears as a deshielded carbonyl carbon (~δ 165–170 ppm) .

- IR : Confirm the amide C=O stretch (~1650–1680 cm⁻¹) and quinazolinone C=O (~1700 cm⁻¹).

- MS : Use HRMS to verify molecular ion peaks and fragmentation patterns consistent with the substituents .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., antimicrobial, anti-inflammatory) for this compound?

- Methodological Answer :

- Antimicrobial : Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use MIC/MBC values to quantify efficacy .

- Anti-inflammatory : Assess COX-2 inhibition via ELISA or monitor prostaglandin E₂ (PGE₂) suppression in LPS-stimulated macrophages .

- Controls : Include standard inhibitors (e.g., indomethacin for COX-2) and solvent-only controls.

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the binding interactions of this compound with biological targets like kinases or GPCRs?

- Methodological Answer :

- DFT Calculations : Optimize the compound’s geometry using B3LYP/6-31G(d) to analyze electronic properties (e.g., HOMO/LUMO energies) and identify reactive sites .

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate binding with targets (e.g., EGFR kinase). Key interactions include hydrogen bonding with the quinazolinone carbonyl and π-π stacking between the phenoxymethyl group and aromatic residues .

- Validation : Compare docking scores with known inhibitors (e.g., gefitinib) and validate via mutagenesis or SPR binding assays.

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess bioavailability using LC-MS/MS after oral administration in rodents. Low exposure may explain in vivo inactivity despite in vitro potency .

- Metabolite Identification : Use UPLC-QTOF to detect phase I/II metabolites. Active metabolites may contribute to efficacy missed in vitro .

- Toxicity Screening : Evaluate off-target effects (e.g., hERG inhibition) that may limit therapeutic windows .

Q. How can reaction engineering optimize the scalability of the synthesis while maintaining stereochemical purity?

- Methodological Answer :

- Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., cyclization) to improve heat transfer and reduce side reactions .

- DoE (Design of Experiments) : Use Taguchi or response surface methodology to optimize parameters (temperature, catalyst loading) for yield and enantiomeric excess .

- Analytical QC : Employ chiral HPLC or SFC to monitor stereochemical integrity during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.